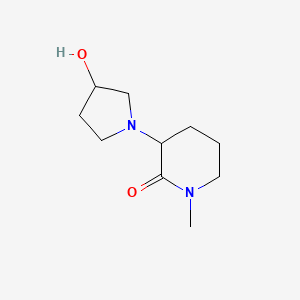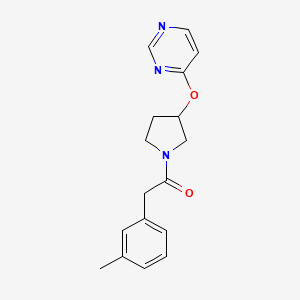
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone, also known as PTE, is a chemical compound with potential applications in scientific research. This molecule belongs to a class of compounds known as pyrrolidines and has been the focus of several studies due to its unique properties. In
Wissenschaftliche Forschungsanwendungen
Stereospecific Synthesis
- Application in Stereospecific Synthesis : This compound is used in the stereospecific synthesis of pyrrolidines, particularly through 1,3-dipolar cycloadditions to sugar-derived enones. This synthesis method plays a crucial role in obtaining enantiomerically pure pyrrolidines, which have significant implications in medicinal chemistry (Oliveira Udry et al., 2014).
Pharmaceutical Applications
- In Drug Metabolism Studies : The compound is studied for its metabolism, excretion, and pharmacokinetics in different species, including humans. Such research is vital for understanding the drug's behavior in the body and its potential as a therapeutic agent (Sharma et al., 2012).
Catalysis and Material Science
- Catalytic Applications : It is also explored in the context of catalysis, such as in magnesium and zinc complexes used in polymerizations. These studies contribute to the field of materials science, especially in the development of new polymers (Wang et al., 2012).
Corrosion Inhibition
- Corrosion Inhibition : Research has been conducted on related compounds for their efficacy as corrosion inhibitors. This is particularly relevant in industrial applications where material longevity and resistance to corrosion are critical (Hegazy et al., 2012).
DNA Interaction Studies
- DNA Interaction : Studies also focus on the interaction with DNA, which is crucial for understanding the compound's potential in therapeutic contexts, such as in cancer treatment or gene therapy (Kurt et al., 2020).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-3-2-4-14(9-13)10-17(21)20-8-6-15(11-20)22-16-5-7-18-12-19-16/h2-5,7,9,12,15H,6,8,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLGCLADIRVWMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)-2-(m-tolyl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-cyclopropyl-1-[(5-methylfuran-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2383940.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2383944.png)
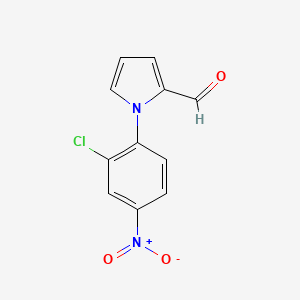
![N-(1-adamantyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2383949.png)
![3-(2,6-dichlorobenzyl)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-4(1H)-pyridinone](/img/structure/B2383950.png)
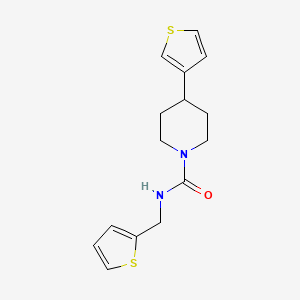
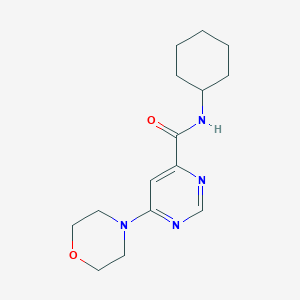
![1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid](/img/structure/B2383954.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2383957.png)

